molecular formula C10H12O4 B1309567 2-Hydroxy-3-(2-methylphenoxy)propanoic acid CAS No. 26114-38-5

2-Hydroxy-3-(2-methylphenoxy)propanoic acid

Cat. No.: B1309567
CAS No.: 26114-38-5
M. Wt: 196.2 g/mol
InChI Key: JAZQODDDVRQQGL-UHFFFAOYSA-N
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Description

2-Hydroxy-3-(2-methylphenoxy)propanoic acid is an organic compound with the molecular formula C10H12O4 and a molecular weight of 196.20 g/mol It is a derivative of propanoic acid, featuring a hydroxy group and a 2-methylphenoxy group attached to the propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-(2-methylphenoxy)propanoic acid typically involves the reaction of 2-methylphenol with glycidol under basic conditions. The reaction proceeds through the formation of an intermediate epoxide, which is subsequently hydrolyzed to yield the desired product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the formation of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-(2-methylphenoxy)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydroxy-3-(2-methylphenoxy)propanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-(2-methylphenoxy)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and phenoxy groups play a crucial role in its reactivity and interactions with other molecules. The compound may act as a ligand, binding to specific receptors or enzymes, and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-Hydroxy-3-(2-methylphenoxy)propanoic acid can be compared with other similar compounds, such as:

These compounds share similar chemical properties but may exhibit different reactivity and applications due to the variations in their structures.

Properties

IUPAC Name

2-hydroxy-3-(2-methylphenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-7-4-2-3-5-9(7)14-6-8(11)10(12)13/h2-5,8,11H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAZQODDDVRQQGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50406816
Record name 2-hydroxy-3-(2-methylphenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26114-38-5
Record name 2-hydroxy-3-(2-methylphenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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